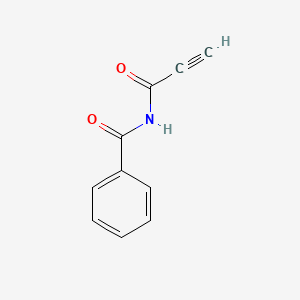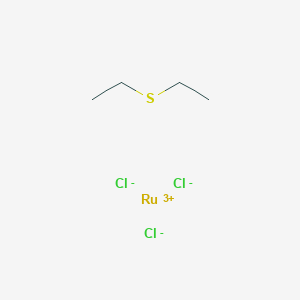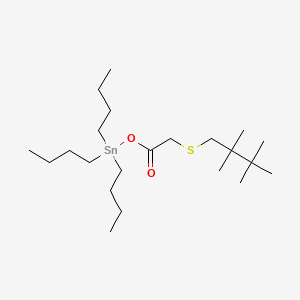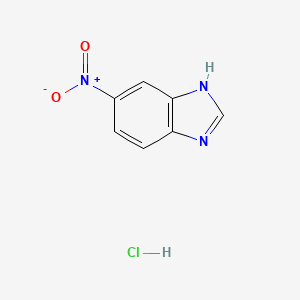
Silane, 1,2-ethanediylbis[triethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, 1,2-ethanediylbis[triethenyl- is a silicon-based compound with the molecular formula C14H22Si2 It is characterized by the presence of two silicon atoms bonded to an ethane backbone, each silicon atom further bonded to three vinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, 1,2-ethanediylbis[triethenyl- typically involves the reaction of vinylsilane derivatives with ethylene. One common method is the hydrosilylation reaction, where a vinylsilane reacts with ethylene in the presence of a platinum catalyst to form the desired product. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of Silane, 1,2-ethanediylbis[triethenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of advanced catalysts and optimized reaction conditions further enhances the industrial viability of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Silane, 1,2-ethanediylbis[triethenyl- undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form silanol or siloxane derivatives.
Reduction: The compound can be reduced to form silane derivatives with different substituents.
Substitution: The vinyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include silanol, siloxane, and various substituted silane derivatives. These products have diverse applications in materials science and organic synthesis .
Aplicaciones Científicas De Investigación
Silane, 1,2-ethanediylbis[triethenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound is explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to investigate its use in developing novel therapeutic agents and diagnostic tools.
Mecanismo De Acción
The mechanism by which Silane, 1,2-ethanediylbis[triethenyl- exerts its effects involves the interaction of its vinyl groups with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved often include radical or ionic intermediates, depending on the specific reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Silane, 1,2-ethanediylbis[trichloro-: This compound has chlorine atoms instead of vinyl groups, leading to different reactivity and applications.
1,2-ethynediylbis[trimethylsilane]: This compound features ethynyl groups, which impart different chemical properties compared to vinyl groups.
Uniqueness
Silane, 1,2-ethanediylbis[triethenyl- is unique due to its combination of vinyl groups and silicon atoms, which provide a balance of reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical properties and reactivity .
Propiedades
| 72259-77-9 | |
Fórmula molecular |
C14H22Si2 |
Peso molecular |
246.49 g/mol |
Nombre IUPAC |
tris(ethenyl)-[2-tris(ethenyl)silylethyl]silane |
InChI |
InChI=1S/C14H22Si2/c1-7-15(8-2,9-3)13-14-16(10-4,11-5)12-6/h7-12H,1-6,13-14H2 |
Clave InChI |
ISQPYTOJCDIYBW-UHFFFAOYSA-N |
SMILES canónico |
C=C[Si](CC[Si](C=C)(C=C)C=C)(C=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)

![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)



